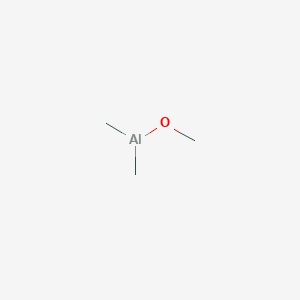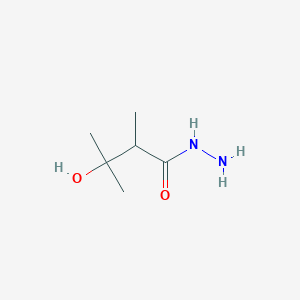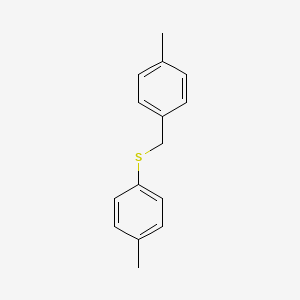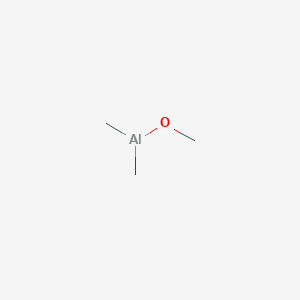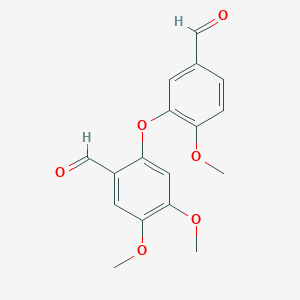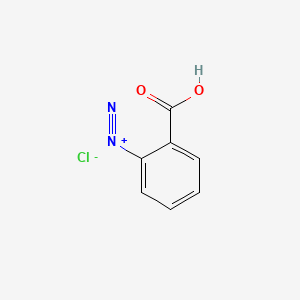![molecular formula C12H13BrO B14740774 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 1605-15-8](/img/structure/B14740774.png)
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-7-oxabicyclo[410]heptane is a bicyclic compound characterized by the presence of a bromophenyl group and an oxabicycloheptane structure
準備方法
The synthesis of 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclopropanation of alkenes. One common method is the reaction of 4-bromophenyl-substituted alkenes with carbenes, which are generated in situ from diazo compounds. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a transition metal complex. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the oxabicycloheptane structure provides rigidity and spatial orientation. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar compounds to 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane include:
1-Phenylbicyclo[4.1.0]heptane: Lacks the bromine atom, resulting in different reactivity and applications.
Bicyclo[4.1.0]heptane: The parent compound without any substituents, used as a reference in studies of substituted derivatives.
7,7-Dichlorobicyclo[4.1.0]heptane: Contains chlorine atoms instead of bromine, leading to different chemical properties and uses The uniqueness of 1-(4-Bromophenyl)-7-oxabicyclo[41
特性
CAS番号 |
1605-15-8 |
|---|---|
分子式 |
C12H13BrO |
分子量 |
253.13 g/mol |
IUPAC名 |
1-(4-bromophenyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H13BrO/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14-12/h4-7,11H,1-3,8H2 |
InChIキー |
FGFUUZSREMEXBN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


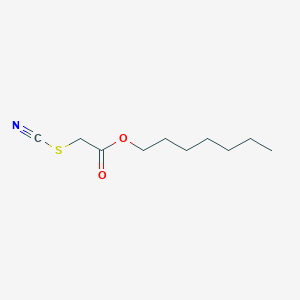

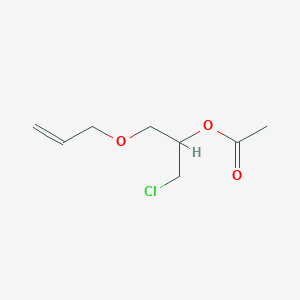
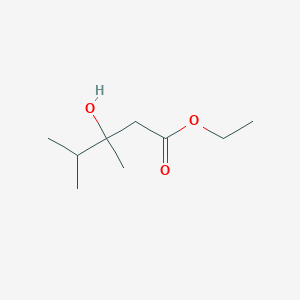
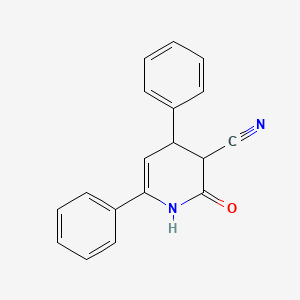
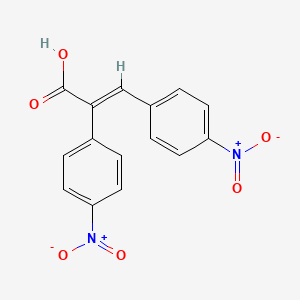
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
